molecular formula C20H18N2O4S2 B299754 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide

4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide

Cat. No. B299754
M. Wt: 414.5 g/mol
InChI Key: JNDODUPCUHRTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide, also known as DTB or DTBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide-based molecule that contains a benzamide group and a thienylcarbonyl group, making it an attractive candidate for research in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and protein kinase C. 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to bind to various receptors, including the sigma-1 receptor and the cannabinoid receptor.
Biochemical and Physiological Effects
4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. In addition, 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide has several advantages as a research tool, including its high potency and selectivity for certain enzymes and receptors. 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide is also relatively easy to synthesize and can be used in a variety of experimental settings. However, 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide also has several limitations, including its potential toxicity and the need for careful dosing and handling. In addition, 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide may have off-target effects that could complicate experimental results.

Future Directions

There are several potential future directions for research on 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide. In medicinal chemistry, 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide could be further optimized as a drug candidate for the treatment of various diseases. In biochemistry, 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide could be used to study the structure and function of various proteins in more detail. In pharmacology, 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide could be used to study the pharmacokinetics and pharmacodynamics of various drugs in more detail. Overall, 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide is a promising research tool with potential applications in various fields of scientific research.

Synthesis Methods

4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide can be synthesized using various methods, including the reaction of 4-aminobenzamide with 4-(2-thienylcarbonyl)phenyl isocyanate, followed by the reaction of the resulting intermediate with dimethyl sulfonamide. Another method involves the reaction of 4-nitrobenzamide with 4-(2-thienylcarbonyl)phenyl isocyanate, followed by the reduction of the resulting intermediate with tin and hydrochloric acid.

Scientific Research Applications

4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been used as a tool to study the structure and function of various proteins, including enzymes and receptors. In pharmacology, 4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

properties

Product Name

4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(thiophene-2-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H18N2O4S2/c1-22(2)28(25,26)17-11-7-15(8-12-17)20(24)21-16-9-5-14(6-10-16)19(23)18-4-3-13-27-18/h3-13H,1-2H3,(H,21,24)

InChI Key

JNDODUPCUHRTMM-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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